molecular formula C14H18ClNO B2982466 2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide CAS No. 2411284-71-2

2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide

Cat. No.: B2982466
CAS No.: 2411284-71-2
M. Wt: 251.75
InChI Key: XYOUCMRXKUBXRA-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetamide” is a chlorinated acetamide derivative with a complex cyclic structure. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen (N). They are derived from acetic acid (CH3COOH) where an amine group replaces the -OH group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chloroacetamide group attached to a cyclic structure. The cyclic structure is a methyl-substituted tetrahydrobenzo7annulene, which is a type of polycyclic aromatic hydrocarbon .


Chemical Reactions Analysis

As a chlorinated acetamide, this compound would likely undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the chloro group, or reactions at the carbonyl group of the acetamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a chlorinated acetamide with a complex cyclic structure, this compound would likely have a relatively high molecular weight. Its properties could include being solid at room temperature, having a relatively high melting point, and being soluble in organic solvents .

Future Directions

The study of complex chlorinated acetamides like this compound could be of interest in the field of medicinal chemistry, where similar structures are often investigated for their potential therapeutic effects .

Properties

IUPAC Name

2-chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-6-7-12(16-14(17)9-15)8-11-4-2-3-5-13(10)11/h2-5,10,12H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOUCMRXKUBXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=CC=CC=C12)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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